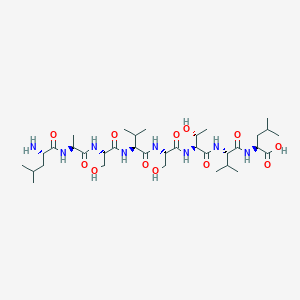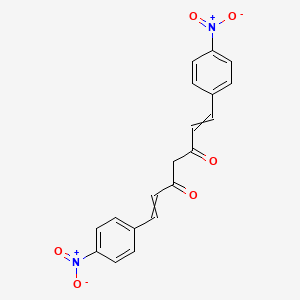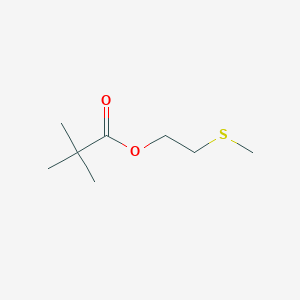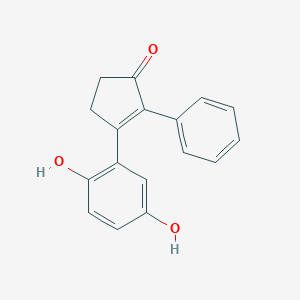
2,2,4,4,5,5,5-Heptafluoro-3,3-bis(trifluoromethyl)pentanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,4,4,5,5,5-Heptafluoro-3,3-bis(trifluoromethyl)pentanoic acid is a highly fluorinated organic compound with the molecular formula C8H3F13O2. This compound is characterized by its unique structure, which includes multiple fluorine atoms, making it highly resistant to chemical and thermal degradation. It is commonly used in various industrial applications due to its stability and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4,4,5,5,5-Heptafluoro-3,3-bis(trifluoromethyl)pentanoic acid typically involves the fluorination of precursor compounds. One common method is the direct fluorination of hexanoic acid derivatives using elemental fluorine or fluorinating agents such as cobalt trifluoride. The reaction is usually carried out under controlled conditions to ensure the selective introduction of fluorine atoms at the desired positions.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of advanced fluorination techniques, such as electrochemical fluorination, can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,4,4,5,5,5-Heptafluoro-3,3-bis(trifluoromethyl)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form perfluorinated carboxylic acids.
Reduction: Reduction reactions can lead to the formation of partially fluorinated derivatives.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, which can be further utilized in different applications.
Aplicaciones Científicas De Investigación
2,2,4,4,5,5,5-Heptafluoro-3,3-bis(trifluoromethyl)pentanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of other fluorinated compounds.
Biology: The compound’s stability makes it useful in studying the interactions of fluorinated molecules with biological systems.
Medicine: It is investigated for its potential use in drug development, particularly in designing molecules with enhanced metabolic stability.
Industry: The compound is used in the production of specialty polymers and coatings due to its resistance to degradation.
Mecanismo De Acción
The mechanism by which 2,2,4,4,5,5,5-Heptafluoro-3,3-bis(trifluoromethyl)pentanoic acid exerts its effects is primarily related to its fluorine content. The presence of multiple fluorine atoms enhances the compound’s electronegativity and stability. This makes it less reactive and more resistant to metabolic breakdown. The compound can interact with various molecular targets, including enzymes and receptors, through non-covalent interactions such as hydrogen bonding and van der Waals forces.
Comparación Con Compuestos Similares
Similar Compounds
Hexanoic acid, 4,4,5,5,6,6,6-heptafluoro-3,3-bis(trifluoromethyl): Similar in structure but with different fluorination patterns.
Pentanoic acid, 3,3,4,5,5,5-hexafluoro-2,2,4-tris(trifluoromethyl): Another highly fluorinated compound with distinct properties.
Uniqueness
2,2,4,4,5,5,5-Heptafluoro-3,3-bis(trifluoromethyl)pentanoic acid is unique due to its specific arrangement of fluorine atoms, which imparts exceptional stability and resistance to chemical reactions. This makes it particularly valuable in applications requiring high-performance materials.
Propiedades
Número CAS |
558473-70-4 |
|---|---|
Fórmula molecular |
C7HF13O2 |
Peso molecular |
364.06 g/mol |
Nombre IUPAC |
2,2,4,4,5,5,5-heptafluoro-3,3-bis(trifluoromethyl)pentanoic acid |
InChI |
InChI=1S/C7HF13O2/c8-2(9,1(21)22)3(5(12,13)14,6(15,16)17)4(10,11)7(18,19)20/h(H,21,22) |
Clave InChI |
QQOXLXCRWFHIBD-UHFFFAOYSA-N |
SMILES canónico |
C(=O)(C(C(C(C(F)(F)F)(F)F)(C(F)(F)F)C(F)(F)F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrazinamine, 5-(2-benzofuranyl)-N-[2-(4-pyridinyl)ethyl]-](/img/structure/B14231789.png)

![Benzamide, N,N-dimethyl-2-[(4-methyl-2-nitrophenyl)thio]-](/img/structure/B14231799.png)

![Pyridine, 2-[[(1-methyl-3-phenyl-2-propynyl)oxy]methyl]-](/img/structure/B14231804.png)

![8-Oxabicyclo[3.2.1]octa-3,6-dien-2-one, 3,4-dibromo-, (1S,5R)-](/img/structure/B14231808.png)
![Ethyl 3-[2-(4-chlorobenzamido)phenyl]prop-2-enoate](/img/structure/B14231820.png)




![[(2S,6R)-6-(3-Nitro-1H-pyrrol-1-yl)morpholin-2-yl]methanol](/img/structure/B14231868.png)

